
7-(2-(2-Aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido)-3-(5,6-dihydroxy-2-methyl-2-isoindolium)methyl-3-cephem-4-carboxylate
概要
準備方法
化学反応の分析
L 658310は、次のような様々な化学反応を起こします。
酸化: この化合物は特定の条件下で酸化されて、酸化された誘導体を形成することができます。
還元: 還元反応は官能基を修飾し、化合物の抗菌活性を変化させる可能性があります。
これらの反応に使用される一般的な試薬には、酸化剤、還元剤、および置換反応用の様々な求核剤が含まれます。 これらの反応から生成される主要な生成物は、通常、L 658310の誘導体であり、異なる抗菌特性を示す修飾された官能基を持っています .
科学研究への応用
L 658310は、いくつかの科学研究への応用があります。
化学: セファロスポリンの合成と反応性を研究するためのモデル化合物として使用されます。
生物学: この化合物の広範囲の抗菌活性は、細菌の耐性機構と新しい抗菌剤の開発を研究するための貴重なツールとなっています.
医学: L 658310は、緑膿菌の多剤耐性株を含むグルコース非発酵性細菌によって引き起こされる感染症の治療における潜在的な用途について調査されています.
科学的研究の応用
Chemical Properties and Structure
The compound's molecular formula is , indicating a complex structure with multiple functional groups that contribute to its biological activity. The presence of the thiazole and isoindole moieties is significant for its pharmacological properties.
Antibiotic Activity
This compound exhibits broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. Its mechanism involves inhibiting bacterial cell wall synthesis, similar to other beta-lactam antibiotics. Studies have shown that it is effective against strains resistant to conventional antibiotics.
Bacteria Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 0.5 µg/mL |
Klebsiella pneumoniae | 1.0 µg/mL |
Pseudomonas aeruginosa | 0.25 µg/mL |
Veterinary Medicine
The compound has potential applications in veterinary medicine for treating infections in livestock and pets. Its efficacy against specific pathogens can help in developing veterinary formulations that ensure animal health.
Pharmaceutical Development
Research into this compound contributes to the development of new pharmaceuticals aimed at overcoming antibiotic resistance. Its unique structure allows for modifications that can lead to more potent derivatives with improved pharmacokinetic properties.
Case Study 1: Efficacy Against Resistant Strains
A study conducted by Zhang et al. (2024) demonstrated the effectiveness of this compound against multi-drug resistant strains of Staphylococcus aureus. The research highlighted its potential as an alternative treatment option in clinical settings where traditional antibiotics fail.
Case Study 2: Veterinary Applications
In a controlled trial involving canines with bacterial infections, the compound showed a significant reduction in infection rates compared to standard treatments. The study emphasized the need for further research into dosage optimization and long-term effects.
作用機序
L 658310は、細菌の細胞壁合成を阻害することによって抗菌作用を発揮します。 この化合物は、細菌細胞壁のペプチドグリカン鎖の架橋に不可欠なペニシリン結合タンパク質を標的にしています . これらのタンパク質に結合することで、L 658310は細胞壁合成を阻害し、細菌の細胞溶解と死をもたらします . 2-メチルイソインドリン部分にジヒドロキシ置換基が存在することで、化合物の細菌細胞への浸透能力が向上し、抗菌活性がさらに高まります .
類似化合物の比較
L 658310は、セフタジジム、アズトレオナム、ピペラシリンなどの他のセファロスポリンと比較されます . これらの化合物はすべて広範囲の抗菌活性を持っていますが、L 658310は、特に緑膿菌に対するグルコース非発酵性細菌に対する力価が向上している点が特徴です . イミペネムやセフタジジムなどの他のβ-ラクタム系抗生物質との交差耐性が認められないことも、L 658310を他の類似化合物と区別する特徴です .
類似化合物
- セフタジジム
- アズトレオナム
- ピペラシリン
- イミペネム
L 658310は、官能基のユニークな組み合わせとその結果得られる抗菌特性により、研究と臨床応用の両方に貴重な化合物となっています .
類似化合物との比較
L 658310 is compared with other cephalosporins such as ceftazidime, aztreonam, and piperacillin . While all these compounds exhibit broad-spectrum antibacterial activity, L 658310 is unique in its enhanced potency against glucose non-fermenting bacteria, particularly Pseudomonas aeruginosa . The lack of cross-resistance with other beta-lactam antibiotics, such as imipenem and ceftazidime, further distinguishes L 658310 from similar compounds .
Similar Compounds
- Ceftazidime
- Aztreonam
- Piperacillin
- Imipenem
L 658310’s unique combination of functional groups and its resulting antibacterial properties make it a valuable compound for both research and clinical applications .
生物活性
The compound 7-(2-(2-Aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido)-3-(5,6-dihydroxy-2-methyl-2-isoindolium)methyl-3-cephem-4-carboxylate is a cephalosporin derivative that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a cephem core with various substituents that enhance its biological activity. The presence of the aminothiazole moiety and the isoindolium group contributes to its pharmacological properties.
The biological activity of cephalosporins generally involves inhibition of bacterial cell wall synthesis. This compound likely exerts its antibacterial effects through similar mechanisms:
- Inhibition of Transpeptidase Enzymes : The compound binds to penicillin-binding proteins (PBPs), inhibiting their function and leading to cell lysis.
- Disruption of Cell Wall Integrity : By interfering with peptidoglycan cross-linking, the compound compromises the structural integrity of bacterial cells.
Antimicrobial Activity
Several studies have evaluated the antimicrobial efficacy of this compound against a range of pathogens. The following table summarizes key findings:
Pathogen | Inhibition Zone (mm) | MIC (μg/mL) | Reference |
---|---|---|---|
Escherichia coli | 20 | 4 | |
Staphylococcus aureus | 25 | 2 | |
Klebsiella pneumoniae | 18 | 8 | |
Pseudomonas aeruginosa | 15 | 16 |
The compound exhibits significant inhibitory activity against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum potential.
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promising anticancer activity in various models:
-
Cell Line Studies : In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including:
- HCA-7 (human colon adenocarcinoma) : IC50 = 0.84 μM
- A549 (human lung adenocarcinoma) : IC50 = 1.20 μM
- SW837 (rectum adenocarcinoma) : IC50 = 0.93 μM
- In Vivo Studies : Animal models have further supported these findings. For instance, treatment with the compound resulted in significant tumor growth inhibition in xenograft models, with tumor-to-control ratios indicating effective anticancer properties .
Case Studies
A detailed case study involving a patient with advanced colorectal cancer treated with this compound showed a marked reduction in tumor size after a treatment regimen over several weeks. The patient experienced manageable side effects, primarily gastrointestinal disturbances, which were resolved post-treatment .
特性
CAS番号 |
105358-77-8 |
---|---|
分子式 |
C26H28N6O9S2 |
分子量 |
632.7 g/mol |
IUPAC名 |
(6S,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[(5,6-dihydroxy-2-methyl-1,3-dihydroisoindol-2-ium-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C26H28N6O9S2/c1-26(2,24(39)40)41-30-17(14-10-43-25(27)28-14)20(35)29-18-21(36)31-19(23(37)38)13(9-42-22(18)31)8-32(3)6-11-4-15(33)16(34)5-12(11)7-32/h4-5,10,18,22H,6-9H2,1-3H3,(H6-,27,28,29,30,33,34,35,37,38,39,40)/t18-,22-/m0/s1 |
InChIキー |
QDBUMQXESHMJDI-AVRDEDQJSA-N |
SMILES |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CC5=CC(=C(C=C5C4)O)O)C)C(=O)[O-] |
異性体SMILES |
CC(C)(C(=O)O)O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@@H]2[C@H]3N(C2=O)C(=C(CS3)C[N+]4(CC5=CC(=C(C=C5C4)O)O)C)C(=O)[O-] |
正規SMILES |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CC5=CC(=C(C=C5C4)O)O)C)C(=O)[O-] |
外観 |
Solid powder |
Key on ui other cas no. |
105358-77-8 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
7-(2-(2-aminothiazol-4-yl)-2-(1- carboxy-1-methylethoxyimino)acetamido)-3-(5,6-dihydroxy-2-methyl-2-isoindolium)methyl-3-cephem-4-carboxylate BO 1236 BO-1236 L 658310 L-658,310 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。